molecular formula C18H19N3O4 B605690 AUT1

AUT1

Cat. No.: B605690
M. Wt: 341.4 g/mol
InChI Key: AMAOXEGBJHLCSF-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AUT1, also known as 1-Cyclohexyl-1-[(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-3-phenylurea, is a novel modulator of Kv3 potassium channels. These channels are crucial for high-frequency neural firing and are expressed in various brain regions, including the corticolimbic circuits. This compound has shown potential in modulating these channels, making it a promising compound for research in neurological disorders such as schizophrenia and bipolar disorder .

Scientific Research Applications

AUT1 has a wide range of applications in scientific research:

    Chemistry: Used as a tool to study the modulation of Kv3 potassium channels and their role in neural excitability.

    Biology: Investigated for its effects on GABAergic interneurons and their role in high-frequency neural firing.

    Medicine: Explored as a potential therapeutic agent for neurological disorders such as schizophrenia and bipolar disorder.

    Industry: Utilized in the development of new drugs targeting Kv3 potassium channels .

Mechanism of Action

Target of Action

AUT1, also known as (5R)-5-Ethyl-3-(6-{[4-methyl-3-(methyloxy)phenyl]oxy}-3-pyridinyl)-2,4-imidazolidinedione, primarily targets the Kv3.1 and Kv3.2 voltage-gated potassium channels . These channels are expressed on parvalbumin-positive GABAergic interneurons in corticolimbic brain regions and contribute to high-frequency neural firing . They are also expressed on GABAergic neurons of the basal ganglia, substantia nigra, and ventral tegmental area (VTA) where they regulate firing patterns critical for movement control, reward, and motivation .

Mode of Action

This compound modulates the Kv3.1b and Kv3.2a channels in human recombinant systems . It specifically increases currents mediated by these channels . This compound has been shown to block the effects of amphetamine-induced hyperactivity and to increase inhibition of dopamine neuron firing in the midbrain . This suggests that modulating Kv3.1/3.2 channels could counter overactivity of mesostriatal dopamine neurons .

Biochemical Pathways

The modulation of Kv3.1 and Kv3.2 channels by this compound affects the firing patterns of neurons, which in turn influences various biochemical pathways. For instance, the modulation of these channels may have potential in the treatment of disorders in which these systems have been implicated, such as bipolar disorder . The compound is able to reverse manic-like behavior in two mouse models: amphetamine-induced hyperactivity and ClockΔ19 mutants .

Pharmacokinetics

This compound has been shown to prevent amphetamine-induced hyperactivity in a dose-dependent manner , suggesting that it is able to cross the blood-brain barrier and exert its effects in the brain.

Result of Action

The modulation of Kv3.1 and Kv3.2 channels by this compound results in changes in neuronal firing patterns. This compound completely prevented amphetamine-induced hyperactivity in a dose-dependent manner, similar to the atypical antipsychotic, clozapine . This compound application modulated the firing frequency and action potential properties of certain dopamine neurons . These results suggest that the modulation of Kv3.1 channels may provide a novel approach to the treatment of bipolar mania .

Biochemical Analysis

Biochemical Properties

AUT1 has been shown to modulate Kv3.1b and Kv3.2a channels in human recombinant with pEC50 values of 5.33 and 5.31 μM, respectively . This modulation of Kv3 channels by this compound suggests that it interacts with these proteins, potentially influencing their function and the biochemical reactions they are involved in .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to modulate the firing rate of neurons at high rates of stimulation . This modulation of neuronal firing rates suggests that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound appears to involve its interaction with Kv3.1 and Kv3.2 voltage-gated potassium channels . This compound is thought to modulate these channels, potentially influencing their activity and the biochemical reactions they are involved in . This could involve binding interactions with these biomolecules, as well as potential effects on enzyme inhibition or activation and changes in gene expression .

Temporal Effects in Laboratory Settings

This could include changes in the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, this compound has been shown to prevent amphetamine-induced hyperactivity in a dose-dependent manner . This suggests that the effects of this compound can vary with different dosages, with potential threshold effects and possible toxic or adverse effects at high doses .

Metabolic Pathways

Given its role as a modulator of Kv3.1 and Kv3.2 voltage-gated potassium channels, it is likely that this compound interacts with enzymes or cofactors involved in these pathways .

Transport and Distribution

This compound is thought to be involved in the starvation-induced bulk flow transport of cytoplasmic proteins to the vacuole . This suggests that this compound could interact with transporters or binding proteins, and could influence its localization or accumulation within cells and tissues .

Subcellular Localization

Given its role in the transport of cytoplasmic proteins to the vacuole, it is possible that this compound is localized to specific compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AUT1 involves the reaction of 7,8-dimethyl-2-oxo-1H-quinoline-3-carbaldehyde with cyclohexylamine and phenyl isocyanate. The reaction is typically carried out in an organic solvent such as dimethyl sulfoxide (DMSO) under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure consistency and purity of the final product. The compound is then purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

AUT1 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the urea moiety and the quinoline ring. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or arylated derivatives of this compound, while oxidation and reduction reactions can modify the functional groups on the quinoline ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of AUT1

This compound is unique due to its specific modulation of Kv3.1 and Kv3.2 channels, making it a valuable tool for studying high-frequency neural firing and its role in neurological disorders. Its ability to modulate these channels with high specificity and potency sets it apart from other similar compounds .

Properties

IUPAC Name

(5R)-5-ethyl-3-[6-(3-methoxy-4-methylphenoxy)pyridin-3-yl]imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-4-14-17(22)21(18(23)20-14)12-6-8-16(19-10-12)25-13-7-5-11(2)15(9-13)24-3/h5-10,14H,4H2,1-3H3,(H,20,23)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMAOXEGBJHLCSF-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N(C(=O)N1)C2=CN=C(C=C2)OC3=CC(=C(C=C3)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1C(=O)N(C(=O)N1)C2=CN=C(C=C2)OC3=CC(=C(C=C3)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary target of AUT1 and how does it modulate its activity?

A1: this compound specifically targets Kv3.1 and Kv3.2 potassium channels [, , ]. It acts as a positive modulator, enhancing the currents mediated by these channels. This modulation involves a leftward shift in the voltage dependence of activation, meaning the channels open more readily at lower membrane potentials [, ].

Q2: What are the downstream effects of this compound's modulation of Kv3 channels?

A2: By enhancing Kv3 channel activity, this compound primarily influences neuronal excitability. In fast-spiking neurons, which heavily rely on Kv3 channels for their characteristic rapid firing patterns, this compound can rescue impaired firing caused by partial Kv3 channel blockade []. This effect has been observed in parvalbumin-positive interneurons of the somatosensory cortex [, ].

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C19H21N3O4. Its molecular weight is 355.39 g/mol.

Q4: What in vitro and in vivo models have been used to study this compound's effects?

A4: Researchers have utilized various models to investigate this compound's activity:

  • In vitro: Chinese hamster ovary (CHO) cells stably expressing rat Kv3.1 channels were used to characterize this compound's effects on Kv3.1 currents at the cellular level [].
  • Ex vivo: Mouse somatosensory cortex slices were employed to study this compound's impact on the firing patterns of parvalbumin-positive interneurons, demonstrating its ability to rescue impaired firing caused by Kv3 channel blockade [, ].
  • In vivo: While direct in vivo efficacy data for this compound wasn't provided in the research, its modulation of Kv3 channels in neuronal systems suggests potential therapeutic applications in conditions involving impaired inhibitory neurotransmission, such as schizophrenia [].

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